

A Comparative Guide to the Functions of ZMYND19 and its Paralog ZMYND10

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This guide provides a comprehensive comparison of the molecular functions of the paralogous proteins ZMYND19 and ZMYND10. While both proteins share a MYND-type zinc finger domain, emerging research highlights their distinct roles in separate cellular processes. This document synthesizes experimental findings to delineate their unique mechanisms of action, protein interactions, and associated pathologies.

At a Glance: Key Functional Differences

Feature	ZMYND10	ZMYND19
Primary Function	Cytoplasmic pre-assembly of dynein arms for cilia and flagella motility.	Negative regulation of the mTORC1 signaling pathway at the lysosome.
Associated Pathology	Primary Ciliary Dyskinesia (PCD).[1][2][3]	Implicated in cancer through mTORC1 pathway dysregulation.[4][5][6]
Key Interacting Partners	LRRC6, FKBP8, HSP90, Dynein Heavy Chains (e.g., DNAH5), Dynein Intermediate Chains (e.g., DNAI1).[1][2][7][8]	MKLN1, Raptor, RagA/C.[4][5]
Subcellular Localization	Primarily cytoplasmic, colocalizes with centriole markers.[1][2]	Cytoplasmic, with dynamic association with the lysosomal membrane.[4]
Mechanism of Action	Acts as a co-chaperone to stabilize dynein motor components for assembly.[7][8]	Forms a complex with MKLN1 to inhibit mTORC1 activation.[4][5][9]

ZMYND10: A Crucial Player in Ciliary and Flagellar Assembly

ZMYND10, also known as BLU or DNAAF7, is a well-established dynein axonemal assembly factor. Its function is critical for the proper formation of the inner and outer dynein arms of cilia and flagella, which are essential for their motility.

Role in Dynein Arm Pre-assembly

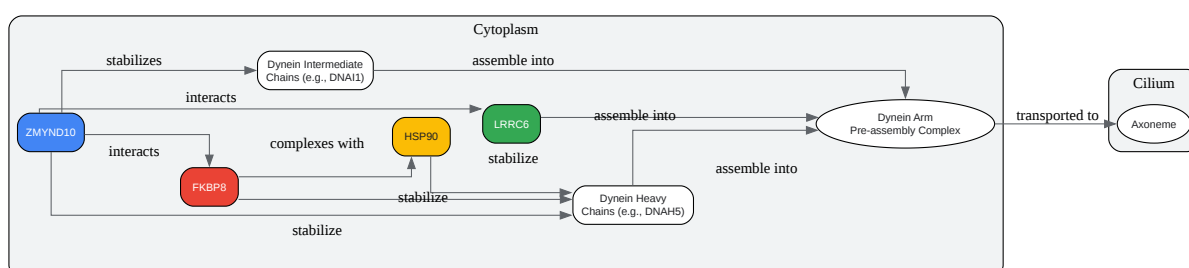
Mutations in ZMYND10 are a known cause of Primary Ciliary Dyskinesia (PCD), a genetic disorder characterized by impaired mucociliary clearance and situs inversus.[1][2][3]

Experimental evidence from mouse models and human patients shows that the loss of ZMYND10 function leads to the absence of both outer and inner dynein arms in the axonemes of cilia.[8][10]

ZMYND10 functions in the cytoplasm as a co-chaperone. It is part of a chaperone relay system that ensures the stability and proper assembly of dynein motor protein subunits before their transport into the cilium.[7] Key interactions include:

- **LRRC6:** ZMYND10 interacts with another PCD-associated protein, LRRC6. This interaction is crucial for the assembly process.[1][2]
- **FKBP8-HSP90 Chaperone Complex:** ZMYND10 confers specificity to the FKBP8-HSP90 chaperone complex, directing it towards axonemal dynein heavy chain clients.[7] This interaction is vital for the maturation and stability of dynein heavy chains like DNAH5.[7]
- **Dynein Intermediate Chains:** ZMYND10 has been shown to stabilize the dynein intermediate chain DNAI1, which in turn stabilizes DNAI2.[8]

The absence of functional ZMYND10 leads to the degradation of unassembled dynein subunits, resulting in immotile cilia.[7]



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ZMYND10-mediated dynein arm pre-assembly pathway.

ZMYND19: A Novel Regulator of mTORC1 Signaling

ZMYND19, also known as MIZIP, has been identified in a functionally distinct cellular pathway. While it shares the MYND zinc finger domain with ZMYND10, its primary role appears to be in the regulation of cellular metabolism and growth through the mTORC1 signaling pathway.[4][5][6]

Negative Regulation of mTORC1

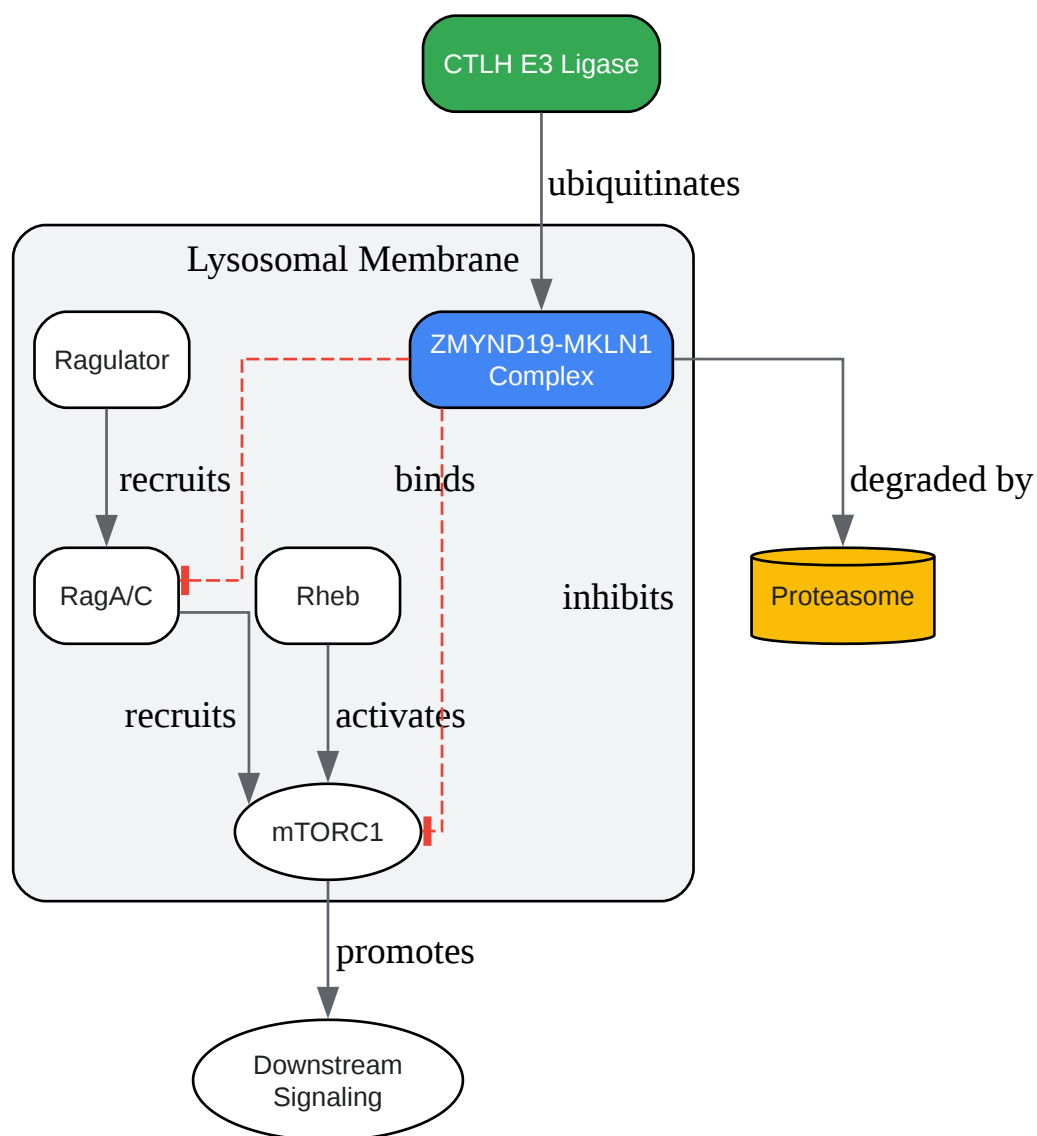
Recent studies have uncovered that ZMYND19, in a complex with Muskelin 1 (MKLN1), acts as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1).[4][5][9] This regulation occurs at the outer membrane of the lysosome, a key site for mTORC1 activation.

The proposed mechanism involves the following steps:

- **Complex Formation:** ZMYND19 forms a stable complex with MKLN1.[4]
- **Lysosomal Association:** This ZMYND19/MKLN1 complex dynamically associates with the lysosomal membrane.[4]
- **Interaction with mTORC1 Components:** The complex interacts with components of the mTORC1 machinery, specifically Raptor and the RagA/C GTPases.[4][5]
- **Inhibition of mTORC1 Activation:** By binding to these components, the ZMYND19/MKLN1 complex blocks a late stage of mTORC1 activation, thereby inhibiting downstream signaling.[4][5]

This function is regulated by the CTLH E3 ubiquitin ligase complex, which targets ZMYND19 and MKLN1 for degradation. When the CTLH complex is inactive, ZMYND19 and MKLN1 accumulate, leading to the suppression of mTORC1 activity.[4][5][9]

Dysregulation of the mTORC1 pathway is a hallmark of many cancers, suggesting a potential role for ZMYND19 as a tumor suppressor.



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ZMYND19-mediated negative regulation of mTORC1.

Experimental Methodologies

The functional characterization of ZMYND10 and ZMYND19 has been achieved through a variety of experimental techniques.

Key Experiments for ZMYND10 Function

Experiment	Purpose
Whole-Exome Sequencing	Identification of mutations in the ZMYND10 gene in individuals with Primary Ciliary Dyskinesia. [1] [2]
CRISPR/Cas9 Gene Editing	Generation of Zmynd10 knockout mouse models to study the in vivo effects of ZMYND10 loss. [7]
Immunofluorescence Microscopy	Visualization of the subcellular localization of ZMYND10 and the absence of dynein arm components in patient and model organism cilia. [1] [11] [12]
Co-immunoprecipitation (Co-IP) & Mass Spectrometry	Identification of ZMYND10-interacting proteins, such as LRRC6, FKBP8, and HSP90, to elucidate its role in the dynein assembly pathway. [7] [8]
Transmission Electron Microscopy (TEM)	Ultrastructural analysis of cilia from ZMYND10-deficient organisms to confirm the absence of inner and outer dynein arms. [10]
High-Speed Video Microscopy	Assessment of ciliary motility in cells and tissues lacking functional ZMYND10. [7]

Key Experiments for ZMYND19 Function

Experiment	Purpose
Genome-wide CRISPR/Cas9 Screens	Identification of genes, including ZMYND19, that modulate cellular sensitivity to PI3K/mTOR pathway inhibitors.[4][5]
Co-immunoprecipitation (Co-IP) & Mass Spectrometry	To identify the interaction between ZMYND19 and MKLN1, as well as their association with mTORC1 components like Raptor and RagA/C.[4][5]
Immunoblot Analysis	To measure the levels of phosphorylated mTORC1 substrates (e.g., S6K, 4E-BP1) upon modulation of ZMYND19 and MKLN1 expression, confirming their inhibitory role.[4]
Confocal Microscopy	To determine the subcellular localization of ZMYND19 and its co-localization with lysosomal markers.[9]
Protein Stability Assays (e.g., Cycloheximide Chase)	To demonstrate that the CTLH E3 ligase complex mediates the degradation of ZMYND19 and MKLN1.[4]

Summary and Future Directions

The available evidence clearly delineates separate functional roles for the paralogous proteins ZMYND10 and ZMYND19. ZMYND10 is a critical cytoplasmic assembly factor for dynein arms, and its dysfunction leads to the ciliopathy PCD. In contrast, ZMYND19 is emerging as a key negative regulator of the mTORC1 pathway, with potential implications for cancer biology and metabolic diseases.

Future research should focus on:

- **Direct Comparative Studies:** Investigating whether ZMYND19 has any subtle or context-dependent roles in ciliary biology, or if ZMYND10 has any metabolic regulatory functions.
- **Structural Biology:** Determining the crystal structures of the MYND domains of both proteins to understand the basis for their distinct interacting partners.

- **Therapeutic Targeting:** Exploring the potential of modulating ZMYND19 activity as a therapeutic strategy in cancers with hyperactive mTORC1 signaling. For ZMYND10, understanding its chaperone network may open avenues for therapies aimed at correcting protein misfolding in certain PCD cases.

This guide provides a snapshot of the current understanding of ZMYND19 and ZMYND10. As research progresses, a more nuanced picture of their functions and potential interplay may emerge.

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References

- 1. ZMYND10 Is Mutated in Primary Ciliary Dyskinesia and Interacts with LRRC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZMYND10 is mutated in primary ciliary dyskinesia and interacts with LRRC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZMYND10 zinc finger MYND-type containing 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 6. The CTLH ubiquitin ligase substrates ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosomal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZMYND10 functions in a chaperone relay during axonemal dynein assembly | eLife [elifesciences.org]
- 8. ZMYND10 stabilizes intermediate chain proteins in the cytoplasmic pre-assembly of dynein arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Molecular Insights into Outer Dynein Arm Defects in Primary Ciliary Dyskinesia: Involvement of ZMYND10 and GRP78 [mdpi.com]
- 12. researchgate.net [researchgate.net]
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